![molecular formula C16H24N2O B12519673 N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide CAS No. 688727-05-1](/img/structure/B12519673.png)
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is a synthetic compound known for its significant pharmacological properties. It is a member of the benzamide class of compounds and has been studied for its potential applications in various fields, including medicine and chemistry. This compound is structurally characterized by a benzamide moiety attached to a cyclohexyl ring, which is further substituted with a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . The reaction conditions often involve mild temperatures and the use of a reusable catalyst, making the process both eco-friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and chromatography techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide involves its interaction with specific molecular targets in the body. It acts as an agonist at opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects . The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways that result in pain relief and other pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide is structurally similar to other synthetic opioids, such as U-47700 and U-47931E . These compounds share a common benzamide core but differ in their substituents, which influence their pharmacological properties. Compared to its analogs, this compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile.
List of Similar Compounds
U-47700: A synthetic opioid with a similar benzamide structure but different substituents.
U-47931E: Another synthetic opioid with structural similarities but distinct pharmacological effects.
AH-7921: A related compound with comparable analgesic properties but different chemical modifications.
Eigenschaften
CAS-Nummer |
688727-05-1 |
|---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
N-[2-[(dimethylamino)methyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C16H24N2O/c1-18(2)12-14-10-6-7-11-15(14)17-16(19)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
OWSMQROOCJSQNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCCC1NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


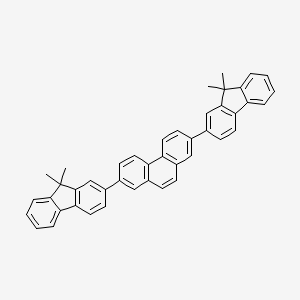
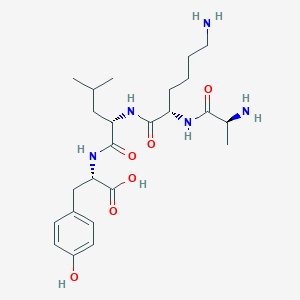
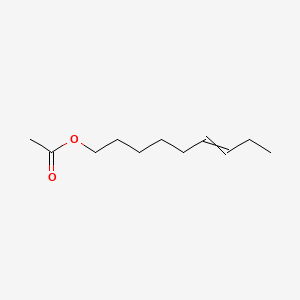
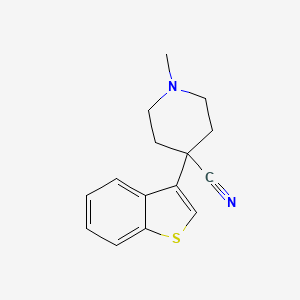
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
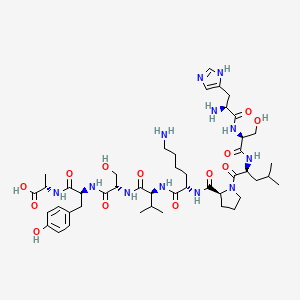
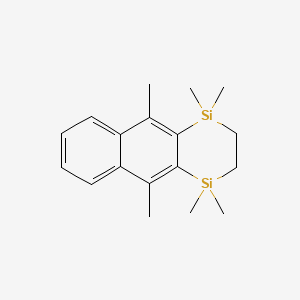

![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
